Comparative Complex III Inhibition Potency: Antimycin A1 vs. Oligomycin, Rotenone, and FCCP in Isolated Mitochondrial Assays
In isolated mitochondrial preparations, Antimycin A1 inhibits Complex III with an IC50 of 19.5 ± 0.9 nM. Under identical assay conditions, oligomycin (ATP synthase inhibitor) exhibits an IC50 of 17.4 ± 1.3 nM, rotenone (Complex I inhibitor) shows an IC50 of 16.1 ± 1.0 nM, and FCCP (proton gradient uncoupler) displays an IC50 of 1.13 ± 0.30 μM [1]. This head-to-head data demonstrates that Antimycin A1 exhibits nanomolar potency comparable to oligomycin and rotenone, and is approximately 58-fold more potent than FCCP.
| Evidence Dimension | Inhibition of mitochondrial respiratory function (IC50) |
|---|---|
| Target Compound Data | 19.5 ± 0.9 nM |
| Comparator Or Baseline | Oligomycin: 17.4 ± 1.3 nM; Rotenone: 16.1 ± 1.0 nM; FCCP: 1.13 ± 0.30 μM |
| Quantified Difference | Antimycin A1 is 58-fold more potent than FCCP; potency is comparable to oligomycin and rotenone |
| Conditions | Isolated mitochondrial assays, as described in PMC8119374, Figure 3A |
Why This Matters
This direct potency comparison confirms Antimycin A1's suitability as a high-affinity Complex III inhibitor for mitochondrial respiration studies, enabling precise experimental control at low nanomolar concentrations.
- [1] PMC8119374, Table 1. (2022). Compound inhibitory target/mechanism and IC50 values. National Center for Biotechnology Information. View Source
